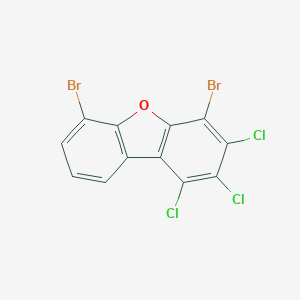
(S)-1-(4-Fluorphenyl)ethanol
Übersicht
Beschreibung
Iodohippuric acid, also known as 2-iodohippuric acid, is a compound with the molecular formula C9H8INO3. It is an analog of p-aminohippuric acid and is primarily used in the determination of effective renal plasma flow. This compound is particularly significant in the field of nuclear medicine due to its high clearance rate and suitability for renography .
Wissenschaftliche Forschungsanwendungen
Jodhippursäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzstandard in verschiedenen analytischen Techniken verwendet.
Biologie: Es dient als Tracer in Studien zur Nierenfunktion, um den effektiven Nierenplasmafluss zu messen.
Industrie: Es wird bei der Herstellung von Radiopharmazeutika für die diagnostische Bildgebung verwendet.
Wirkmechanismus
Jodhippursäure entfaltet seine Wirkungen hauptsächlich durch seine Fähigkeit, schnell von den Nieren ausgeschieden zu werden. Nach intravenöser Verabreichung wird es schnell von den Nierentubuluszellen aufgenommen und in den Urin ausgeschieden. Diese schnelle Clearance ermöglicht eine effektive Darstellung der Nierenfunktion. Die beteiligten molekularen Ziele umfassen Nierentubulustransporter, die die Aufnahme und Ausscheidung von Jodhippursäure erleichtern .
Wirkmechanismus
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Jodhippursäure kann durch die Jodierung von Hippursäure synthetisiert werden. Der Prozess beinhaltet die Reaktion von Hippursäure mit Jod in Gegenwart eines Oxidationsmittels wie Salpetersäure. Die Reaktionsbedingungen beinhalten typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die effiziente Bildung von Jodhippursäure zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Jodhippursäure häufig als Natriumsalz, bekannt als Natriumjodhippurat, hergestellt. Dies beinhaltet die Jodierung von Hippursäure, gefolgt von Neutralisation mit Natriumhydroxid. Das Produkt wird dann durch Kristallisations- und Filtrationsprozesse gereinigt, um Jodhippursäure mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
Jodhippursäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Der Jodierungsprozess selbst ist eine Substitutionsreaktion, bei der ein Jodatom ein Wasserstoffatom am Benzolring der Hippursäure ersetzt.
Isotopenaustauschreaktionen: Jodhippursäure kann an Isotopenaustauschreaktionen mit Radiojod teilnehmen, was in radiopharmazeutischen Anwendungen nützlich ist.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Salpetersäure wird üblicherweise im Jodierungsprozess verwendet.
Lösungsmittel: Wasser und Ethanol werden häufig als Lösungsmittel in den Synthese- und Reinigungsprozessen verwendet.
Katalysatoren: Ammoniumacetat kann als Medium für Isotopenaustauschreaktionen verwendet werden.
Hauptprodukte
Das Hauptprodukt, das aus der Jodierung von Hippursäure gebildet wird, ist Jodhippursäure selbst. In Isotopenaustauschreaktionen ist das Produkt typischerweise eine radiomarkierte Version von Jodhippursäure, wie z. B. 123I-Jodhippursäure .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
p-Aminohippursäure: Wird zur Messung des Nierenplasmaflusses verwendet, hat aber im Vergleich zu Jodhippursäure eine geringere Clearance-Rate.
N-Succinyldesferrioxamin B: Eine weitere Verbindung, die in der Nierenbildgebung verwendet wird, aber unterschiedliche Chelatisierungseigenschaften aufweist.
Einzigartigkeit
Jodhippursäure ist aufgrund ihrer hohen Clearance-Rate und ihrer Eignung für die Renographie einzigartig. Ihre Fähigkeit, mit Radiojod markiert zu werden, macht sie besonders wertvoll in der Nuklearmedizin, um hochwertige funktionelle Bilder der Nieren zu erzeugen .
Eigenschaften
IUPAC Name |
(1S)-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101219-73-2 | |
| Record name | (-)-1-(4-Fluorophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(4-Fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What experimental techniques were used to study the chiral recognition of (S)-1-(4-Fluorophenyl)ethanol with butan-2-ol?
A2: Researchers employed a combination of resonant two-photon ionization (R2PI) spectroscopy, infrared depletion spectroscopy, and mass spectrometry to investigate the diastereomeric complexes formed between (S)-1-(4-Fluorophenyl)ethanol and the enantiomers of butan-2-ol. [, ] These techniques allowed for the identification of unique spectroscopic signatures of the complexes, revealing differences in their ground and excited states. [] Density functional theory (DFT) calculations were also used to support the experimental findings and elucidate the structural differences between the diastereomeric complexes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)








